2',5'-Dibromo-4'-methoxyacetophenone
Overview
Description
2’,5’-Dibromo-4’-methoxyacetophenone is a chemical compound with the CAS number 1809168-60-2 . It is also known by its IUPAC name 1-(2,5-dibromo-4-methoxyphenyl)ethan-1-one . It is typically stored at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular weight of 2’,5’-Dibromo-4’-methoxyacetophenone is 307.97 . Its InChI code is 1S/C9H8Br2O2/c1-5(12)6-3-8(11)9(13-2)4-7(6)10/h3-4H,1-2H3 .Physical And Chemical Properties Analysis
2’,5’-Dibromo-4’-methoxyacetophenone is a solid at room temperature . It is typically stored at temperatures between 2-8°C . More specific physical and chemical properties were not found in the search results.Scientific Research Applications
Photocleavable Compounds in Polymer Synthesis
2’,5’-Dibromo-4’-methoxyacetophenone is employed in the synthesis of light-responsive diblock copolymers. These copolymers contain para-methoxyphenacyl photocleavable side groups. Upon exposure to light, the photocleavable groups undergo a cleavage reaction, leading to controlled release or modification of the polymer structure .
α,β-Unsaturated Ketones via Condensation Reactions
This compound participates in condensation reactions with aldehydes, especially in the presence of reagents like SnCl2 or SmI3. The outcome is the formation of α,β-unsaturated ketones, which find applications in organic synthesis and drug discovery .
Esterification of Carboxylic Acids
2’,5’-Dibromo-4’-methoxyacetophenone is useful in the esterification of carboxylic acids. The bromine atoms enhance the electrophilicity of the carbonyl group, facilitating ester formation. This reaction is valuable in the preparation of esters for various purposes, including fragrance synthesis and pharmaceuticals .
Inhibitor of Cell-Permeable Protein Tyrosine Phosphatase
In biological research, this compound acts as a covalent and potent inhibitor of cell-permeable protein tyrosine phosphatases. Its specific mechanism of action and selectivity make it valuable for studying cellular signaling pathways and potential therapeutic targets .
Photocrosslinking Agent in Polymer Chemistry
Researchers use 2’,5’-Dibromo-4’-methoxyacetophenone as a photocrosslinking agent in polymer chemistry. When exposed to UV light, it initiates crosslinking reactions, leading to the formation of stable networks within polymer matrices. This property is exploited in designing materials with controlled mechanical properties and stability .
Building Block for Heterocyclic Compounds
The brominated acetophenone structure serves as a versatile building block for synthesizing heterocyclic compounds. By functionalizing the aromatic ring, chemists can create diverse derivatives with unique properties. These derivatives find applications in medicinal chemistry, agrochemicals, and materials science .
Safety and Hazards
properties
IUPAC Name |
1-(2,5-dibromo-4-methoxyphenyl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O2/c1-5(12)6-3-8(11)9(13-2)4-7(6)10/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUGKPLRPZGJAPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1Br)OC)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.97 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2',5'-Dibromo-4'-methoxyacetophenone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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